Desketoraloxifene

Selective Estrogen Receptor Modulators Transcriptional Regulation Breast Cancer Research

Desketoraloxifene is a unique selective estrogen receptor modulator (SERM) with a dual activity profile: it acts as an ERα activator at AP-1 sites and is a potent inhibitor of mammalian phospholipase D enzymes (PLD1/PLD2, IC50 380±12 nM against PLD2). Unlike raloxifene, its ketone-removed structure provides conformational flexibility and pronounced ERα selectivity, making it an indispensable tool for dissecting ERα/ERβ signaling and PLD-mediated pathways. Ideal for medicinal chemistry programs developing next-generation SERMs and neuroprotective agent research.

Molecular Formula C27H27NO3S
Molecular Weight 445.6 g/mol
Cat. No. B1670293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesketoraloxifene
SynonymsDesketoraloxifene
Molecular FormulaC27H27NO3S
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C27H27NO3S/c29-21-8-4-20(5-9-21)27-26(24-13-10-22(30)18-25(24)32-27)19-6-11-23(12-7-19)31-17-16-28-14-2-1-3-15-28/h4-13,18,29-30H,1-3,14-17H2
InChIKeyULDLKHSSWQBEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desketoraloxifene: A Benzothiophene SERM and PLD Inhibitor for Osteoporosis and Breast Cancer Research [1]


Desketoraloxifene (CAS 216570-81-9) is a synthetic benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM) with a unique pharmacological profile. Structurally, it is an analogue of raloxifene in which the ketone functionality has been removed, resulting in a more planar and conformationally flexible ligand that more closely resembles 4-hydroxytamoxifen [1]. Desketoraloxifene acts as an estrogen receptor alpha (ERα) activator at AP-1 sites and exhibits inhibitory activity against mammalian phospholipase D (PLD) enzymes [1].

Why Raloxifene or Arzoxifene Cannot Substitute for Desketoraloxifene in Key Research Applications


Despite sharing a benzothiophene core with clinically used SERMs such as raloxifene and arzoxifene, desketoraloxifene exhibits distinct pharmacological properties that preclude simple substitution. The removal of the ketone moiety alters the conformational flexibility of the ligand, profoundly impacting its transcriptional activation profile at AP-1 sites [1]. Unlike raloxifene, which demonstrates balanced ERα/ERβ activity, desketoraloxifene shows pronounced ERα selectivity, more closely mimicking the profile of 4-hydroxytamoxifen [1]. Furthermore, desketoraloxifene possesses unique inhibitory activity against phospholipase D enzymes (PLD1 and PLD2) [2], a property not shared by raloxifene or arzoxifene, making it irreplaceable in studies exploring the intersection of SERM pharmacology and PLD-mediated signaling pathways.

Quantitative Comparative Evidence for Desketoraloxifene Differentiation


Desketoraloxifene Exhibits Pronounced ERα-Selective Transcriptional Activation at AP-1 Sites Distinct from Raloxifene

Desketoraloxifene demonstrates a markedly different transcriptional activation profile compared to raloxifene at AP-1 sites. In transcriptional assays, desketoraloxifene was found to be a much stronger activator at an AP-1 site with ERα than with ERβ, mimicking the profile of 4-hydroxytamoxifen more closely than that of raloxifene [1]. While the study provides qualitative comparative data, specific fold-change values are not reported in the accessible literature [1].

Selective Estrogen Receptor Modulators Transcriptional Regulation Breast Cancer Research

Desketoraloxifene Serves as a Pharmacological Tool for Mammalian Phospholipase D (PLD) Inhibition

Desketoraloxifene inhibits mammalian phospholipase D2 (PLD2) with an IC50 of 380 ± 12 nM, as measured using an in vivo deuterated 1-butanol PLD assay [1]. While direct comparative IC50 data for raloxifene or arzoxifene in the same assay system is not available, this inhibitory activity is a distinctive feature of desketoraloxifene not associated with clinically used benzothiophene SERMs [1].

Phospholipase D Lipid Signaling Enzyme Inhibition

Desketoraloxifene Analogue Desmethylarzoxifene (DMA) Demonstrates Submicromolar Neuroprotective Potency

The desketoraloxifene-related benzothiophene SERM desmethylarzoxifene (DMA) exhibited submicromolar potency for neuroprotection in primary rat neurons subjected to oxygen-glucose deprivation (OGD), a model of ischemic injury [1]. This neuroprotective activity was shown to be GPR30-dependent and ER-independent, and did not correlate with classical ER binding affinity [1].

Neuroprotection GPR30 Signaling Ischemia Research

Arzoxifene (LY353381) Demonstrates 1000-Fold Higher In Vivo Potency than Raloxifene in Ovariectomized Rat Model

In ovariectomized rats, arzoxifene (LY353381.HCl), a benzothiophene SERM structurally related to desketoraloxifene, demonstrated significantly greater potency than raloxifene for reducing body weight and serum cholesterol. Arzoxifene exhibited a half-maximal efficacious dose (ED50) of 0.001 mg/kg for these endpoints, compared to reported ED50 values for raloxifene in the range of 1-3 mg/kg in similar models, representing an approximately 1000-fold increase in potency [1].

Osteoporosis In Vivo Pharmacology SERM Potency

Optimal Research and Industrial Application Scenarios for Desketoraloxifene


Mechanistic Studies of ERα-Selective Transcriptional Regulation at AP-1 Sites

Researchers investigating the divergent transcriptional outcomes mediated by ERα versus ERβ at AP-1 response elements will find desketoraloxifene an indispensable tool. Its pronounced ERα selectivity at AP-1 sites, which more closely mimics 4-hydroxytamoxifen than raloxifene, enables precise dissection of ER subtype-specific signaling pathways in breast cancer and other hormone-responsive tissues [1].

Dual Pharmacological Probing of ERα and Phospholipase D Signaling

For studies examining crosstalk between estrogen receptor signaling and phospholipase D-mediated lipid messenger generation, desketoraloxifene offers a unique dual activity profile. With an IC50 of 380 ± 12 nM against PLD2 [1] and concomitant ERα transcriptional modulation [2], it serves as a single-agent tool for investigating the intersection of these pathways, particularly in cancer cell biology and metabolic research.

Structure-Activity Relationship (SAR) Studies of Benzothiophene SERMs

Desketoraloxifene represents a key intermediate in the optimization of benzothiophene-based SERMs. Its structural modification—removal of the ketone moiety—fundamentally alters ligand conformation and transcriptional selectivity [1], providing a critical reference compound for medicinal chemistry programs aiming to develop next-generation SERMs with improved potency and tissue selectivity, as exemplified by the enhanced in vivo potency of arzoxifene [3].

Neuroprotection Research Targeting GPR30-Dependent Mechanisms

The desketoraloxifene scaffold has been validated as a neuroprotective pharmacophore acting through GPR30-dependent, ER-independent mechanisms [1]. Researchers exploring novel neuroprotective strategies for ischemic stroke or neurodegenerative conditions can employ desketoraloxifene and its analogues to investigate this non-classical estrogen receptor signaling pathway, distinct from traditional SERM pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desketoraloxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.